molecular formula C15H22O3 B12574267 5-Hexen-3-ol, 1-[(4-methoxyphenyl)methoxy]-4-methyl-, (3R,4S)- CAS No. 603994-07-6

5-Hexen-3-ol, 1-[(4-methoxyphenyl)methoxy]-4-methyl-, (3R,4S)-

Cat. No.: B12574267
CAS No.: 603994-07-6
M. Wt: 250.33 g/mol
InChI Key: JBVVWNWPSDLTFK-SWLSCSKDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hexen-3-ol, 1-[(4-methoxyphenyl)methoxy]-4-methyl-, (3R,4S)- is a complex organic compound with a unique structure that includes a hexenol backbone and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hexen-3-ol, 1-[(4-methoxyphenyl)methoxy]-4-methyl-, (3R,4S)- typically involves multiple steps. One common method includes the reaction of 4-methoxybenzyl alcohol with 5-hexen-3-ol in the presence of a strong acid catalyst to form the desired product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in production. Additionally, purification processes such as distillation and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Hexen-3-ol, 1-[(4-methoxyphenyl)methoxy]-4-methyl-, (3R,4S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride.

Major Products Formed

Scientific Research Applications

5-Hexen-3-ol, 1-[(4-methoxyphenyl)methoxy]-4-methyl-, (3R,4S)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Hexen-3-ol, 1-[(4-methoxyphenyl)methoxy]-4-methyl-, (3R,4S)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methoxyphenyl group in 5-Hexen-3-ol, 1-[(4-methoxyphenyl)methoxy]-4-methyl-, (3R,4S)- imparts unique chemical properties and potential biological activities that distinguish it from other similar compounds. This structural feature may enhance its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

603994-07-6

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

(3R,4S)-1-[(4-methoxyphenyl)methoxy]-4-methylhex-5-en-3-ol

InChI

InChI=1S/C15H22O3/c1-4-12(2)15(16)9-10-18-11-13-5-7-14(17-3)8-6-13/h4-8,12,15-16H,1,9-11H2,2-3H3/t12-,15+/m0/s1

InChI Key

JBVVWNWPSDLTFK-SWLSCSKDSA-N

Isomeric SMILES

C[C@@H](C=C)[C@@H](CCOCC1=CC=C(C=C1)OC)O

Canonical SMILES

CC(C=C)C(CCOCC1=CC=C(C=C1)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.